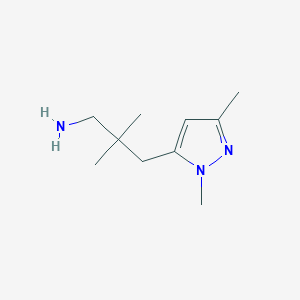
3-(1,3-Dimethyl-1h-pyrazol-5-yl)-2,2-dimethylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound includes a pyrazole ring substituted with dimethyl groups, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions. One common method involves the use of 2,2-dimethylpropan-1-amine as a starting material, which is then reacted with 1,3-dimethyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学研究应用
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
作用机制
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-pyrazole: A precursor in the synthesis of 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine.
2,2-Dimethylpropan-1-amine: Another precursor used in the synthesis.
3-(5-Aminopyrazol-1-yl)-2,2-dimethylpropan-1-amine: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
生物活性
3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2,2-dimethylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
- Molecular Formula : C₉H₁₄N₄
- Molecular Weight : 182.23 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system and metabolic pathways. The pyrazole ring structure is known for modulating neurotransmitter systems and influencing enzyme activities.
1. Antioxidant Activity
Research indicates that compounds containing pyrazole moieties exhibit significant antioxidant properties. The presence of the dimethyl group enhances electron donation capacity, which is crucial for scavenging free radicals.
2. Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines. For instance, in vitro assays demonstrated that this compound significantly reduced the expression of TNF-alpha and IL-6 in activated macrophages.
3. Neuroprotective Effects
The compound has been evaluated for neuroprotective effects in models of neurodegeneration. It was found to enhance neuronal survival in the presence of neurotoxic agents by modulating calcium influx and reducing oxidative stress.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Substituents on the pyrazole ring can enhance potency against specific targets:
- Dimethyl Substitution : Increases lipophilicity and bioavailability.
- Alkyl Chain Variation : Modifies binding affinity to receptors involved in neurotransmission.
属性
分子式 |
C10H19N3 |
|---|---|
分子量 |
181.28 g/mol |
IUPAC 名称 |
3-(2,5-dimethylpyrazol-3-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-8-5-9(13(4)12-8)6-10(2,3)7-11/h5H,6-7,11H2,1-4H3 |
InChI 键 |
LFNUGMAVJAPMSK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1)CC(C)(C)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















